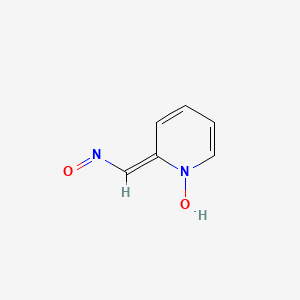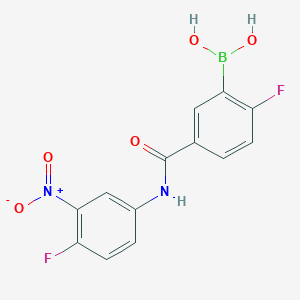
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid is an organic compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of both fluorine and boronic acid groups, which contribute to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorophenylboronic acid with 4-fluoro-3-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst, or other reducing agents like tin(II) chloride.
Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate, with bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2-Fluoro-5-(4-fluoro-3-aminophenylcarbamoyl)benzeneboronic acid.
Coupling: Formation of biaryl compounds through the coupling of the boronic acid group with aryl halides.
Applications De Recherche Scientifique
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity. The fluorine atoms may also enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylboronic acid: Shares the boronic acid group but lacks the additional functional groups present in 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the nitrophenylcarbamoyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of its boronic acid, fluorine, and nitrophenylcarbamoyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H9BF2N2O5 |
|---|---|
Poids moléculaire |
322.03 g/mol |
Nom IUPAC |
[2-fluoro-5-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BF2N2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-8-2-4-11(16)12(6-8)18(22)23/h1-6,20-21H,(H,17,19) |
Clé InChI |
RKPZVFVJISKJFU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


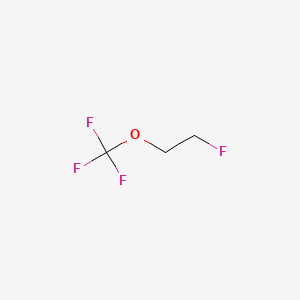
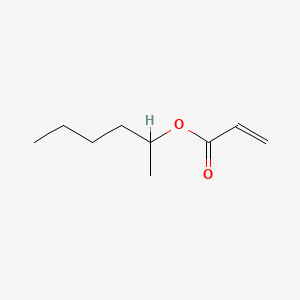
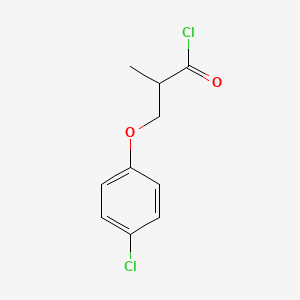
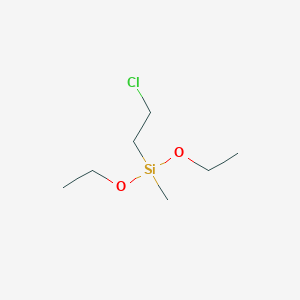
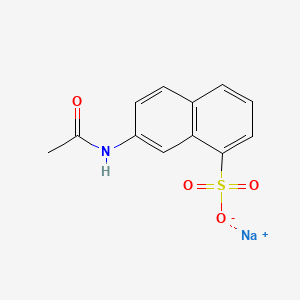
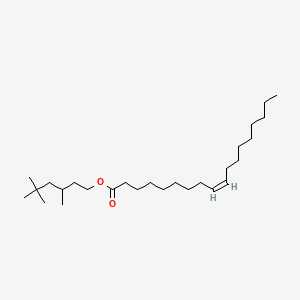

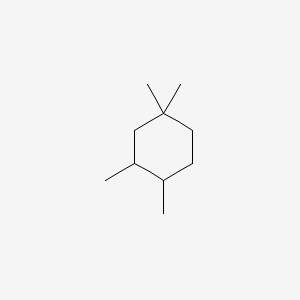

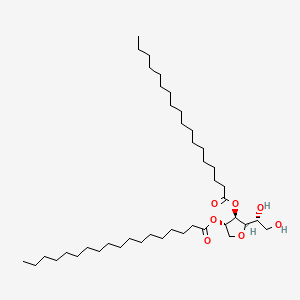
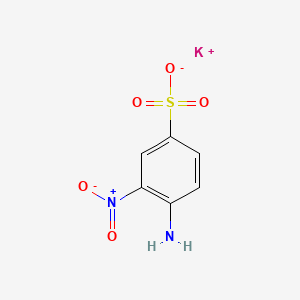
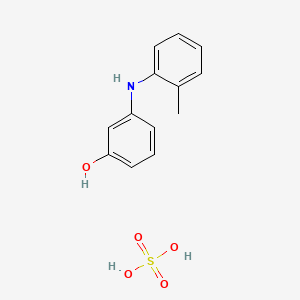
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
